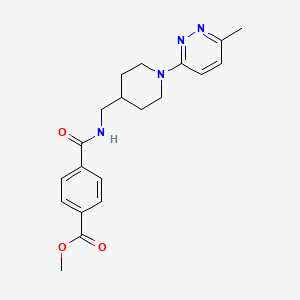

Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a piperidine ring via a carbamoyl group. The piperidine moiety is substituted at the 1-position with a 6-methylpyridazin-3-yl group. The methyl ester at the benzoate terminus may influence metabolic stability and bioavailability compared to ethyl ester analogs.

Properties

IUPAC Name |

methyl 4-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-14-3-8-18(23-22-14)24-11-9-15(10-12-24)13-21-19(25)16-4-6-17(7-5-16)20(26)27-2/h3-8,15H,9-13H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSMBRQILOOKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the core pyridazine and piperidine structures. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: : This can be achieved through a cyclization reaction involving appropriate precursors such as 6-methylpyridazin-3-ylamine.

Introduction of the Piperidine Ring: : The piperidine ring can be introduced through a nucleophilic substitution reaction.

Attachment of the Carbamoyl Group: : The carbamoyl group is introduced using reagents like carbamoyl chloride or isocyanates.

Esterification: : Finally, the benzoate ester is formed through esterification using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate: can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.

Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and tetrahydrofuran (THF).

Substitution: : Amines, alcohols, and solvents like dichloromethane (DCM).

Major Products Formed

Oxidation: : Carboxylic acids, ketones, or aldehydes.

Reduction: : Alcohols or amines.

Substitution: : Amides, esters, or ethers.

Scientific Research Applications

Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate: has several scientific research applications:

Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: : The compound may serve as a probe in biological studies to understand cellular processes and interactions.

Medicine: : It has potential therapeutic applications, possibly as an intermediate in the synthesis of drugs targeting various diseases.

Industry: : It can be utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, enzymes, or other proteins, leading to a cascade of biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of benzoate derivatives with variations in heterocyclic substituents, linker chemistry, and ester groups. Below is a detailed comparison with structurally related compounds from the literature (e.g., I-6230, I-6232, I-6373) :

Table 1: Key Structural and Functional Differences

| Compound ID | Core Structure | Heterocyclic Group | Linker Type | Ester Group |

|---|---|---|---|---|

| Target Compound | Benzoate | 6-Methylpyridazin-3-yl | Piperidin-4-ylmethyl carbamoyl | Methyl |

| I-6232 | Benzoate | 6-Methylpyridazin-3-yl | Phenethylamino | Ethyl |

| I-6230 | Benzoate | Pyridazin-3-yl | Phenethylamino | Ethyl |

| I-6373 | Benzoate | 3-Methylisoxazol-5-yl | Phenethylthio | Ethyl |

| I-6473 | Benzoate | 3-Methylisoxazol-5-yl | Phenethoxy | Ethyl |

Key Findings:

Heterocyclic Group Impact: The 6-methylpyridazine group in the target compound and I-6232 is associated with enhanced binding to kinases and adenosine receptors compared to unsubstituted pyridazine (I-6230) or isoxazole derivatives (I-6373, I-6473). Methylation at the pyridazine 6-position may improve lipophilicity and target engagement . Isoxazole-containing analogs (e.g., I-6373) exhibit distinct selectivity profiles, likely due to differences in hydrogen-bonding capacity and steric bulk compared to pyridazine .

Thioether linkers (e.g., I-6373) may confer resistance to enzymatic hydrolysis but reduce hydrogen-bonding interactions relative to amino or carbamoyl groups .

Pharmacological and Physicochemical Implications

- Solubility and Permeability : The piperidine ring and carbamoyl linker in the target compound likely enhance aqueous solubility relative to phenethyl-linked analogs (e.g., I-6232), which may favor oral bioavailability.

- Metabolic Stability : Methyl esters are generally more labile than ethyl esters, suggesting the target compound may act as a prodrug, releasing the active carboxylic acid metabolite more rapidly .

Biological Activity

Methyl 4-(((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

- IUPAC Name : this compound

- CAS Number : 124437-84-9

- Molecular Formula : C20H25N3O3

- Molecular Weight : 355.43 g/mol

Structural Representation

The compound features a benzoate moiety linked to a piperidine ring substituted with a pyridazine group. This unique structure is believed to contribute to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the potential of methyl pyridazine derivatives in cancer therapy. Pyrazole derivatives, closely related to the compound , have shown significant antitumor effects. For instance, certain pyrazole compounds exhibit inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR, suggesting that this compound may share similar properties due to its structural analogies .

Anti-inflammatory and Antibacterial Properties

The compound's structural components suggest potential anti-inflammatory and antibacterial activities. Research indicates that pyrazole derivatives often demonstrate these properties, which could be extrapolated to this compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperidine or pyridazine moieties could enhance efficacy against specific biological targets. For example, variations in substituents on the piperidine ring can significantly influence the compound's interaction with biological receptors .

Study on Antitumor Effects

A notable study investigated the cytotoxic effects of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that may also apply to compounds structurally related to this compound .

In Vivo Studies

In vivo evaluations of similar compounds have demonstrated promising results against various cancer models, including those resistant to conventional therapies. This reinforces the potential of this compound as a candidate for further pharmacological development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.